molecular formula C19H21N3O2 B2578872 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-62-9

1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2578872
CAS No.: 899753-62-9
M. Wt: 323.396
InChI Key: YOGUCDRDBNPTRH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound featuring a urea bridge connecting a 1-methyl-1H-indole moiety and a 2-methoxyphenethyl group. This structure places it within a class of molecules that are of significant interest in medicinal chemistry and drug discovery research. Compounds incorporating both indole and urea pharmacophores have been extensively studied for their potential to interact with various biological targets . For instance, similar molecules, such as those combining 2-oxoindolin-3-ylidene with urea functions, have demonstrated promising antiproliferative properties and are investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anticancer research . The presence of the urea functional group is a common feature in several clinically approved kinase inhibitors . Researchers may explore this compound as a building block in synthetic chemistry or as a candidate for in vitro screening assays to elucidate its potential biological activities and mechanism of action. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22-13-16(15-8-4-5-9-17(15)22)21-19(23)20-12-11-14-7-3-6-10-18(14)24-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGUCDRDBNPTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2-methoxyphenethylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea compound. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents at varying temperatures depending on the reactivity of the reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways, influencing processes such as inflammation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Urea Linkage

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents on Aryl Group Indole Substitution Reference
1-(2-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea (Target Compound) C₁₉H₂₁N₃O₂ 323.39 (calc.) 2-Methoxyphenethyl 1-Methyl -
1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea C₁₆H₁₃ClFN₃O 317.75 3-Chloro-4-fluorophenyl 1-Methyl
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea C₁₈H₁₉N₃O 293.37 2-Methylphenyl None
2-(4-Methoxyphenyl)-1-(1-methyl-1H-indol-3-yl)urea C₁₇H₁₇N₃O₂ 295.34 4-Methoxyphenyl 1-Methyl
N-[2,6-bis(1-methylethyl)phenyl]-N'-[4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl]-urea C₂₉H₄₁N₃O 447.66 Branched alkylphenyl 1-Methyl

Key Observations:

  • The 2-methoxyphenethyl group in the target compound may balance lipophilicity and solubility better than para-substituted analogs (e.g., ).
  • Indole Methylation : Methylation at the indole 1-position (common in , target compound) likely enhances metabolic stability by protecting against oxidative degradation .
  • Bulkier Substituents : Compounds with branched chains (e.g., ) exhibit higher molecular weights (>400 Da), which may limit oral bioavailability under Lipinski’s rule of five .

Physicochemical Properties

  • Lipophilicity : The target compound’s phenethyl group may increase logP compared to phenyl-only analogs (e.g., ), favoring blood-brain barrier penetration.
  • Solubility : Methoxy groups enhance water solubility relative to chloro/fluoro substituents (e.g., vs. target compound).
  • Stability: Methylation on indole (target compound, ) likely reduces metabolic deactivation compared to non-methylated analogs (e.g., ).

Biological Activity

1-(2-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, which combines an indole moiety with methoxyphenethyl groups, suggests diverse interactions with biological targets.

  • Molecular Formula : C19H21N3O2
  • Molecular Weight : 323.4 g/mol
  • CAS Number : 899753-62-9

The presence of both methoxy and phenethyl groups enhances the compound's lipophilicity and bioavailability, which are critical factors in pharmacological activity.

The biological activity of 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is primarily attributed to its ability to inhibit specific enzymes and transcription factors involved in cell proliferation and survival. Notably, it has been shown to inhibit Gli1-mediated transcription, a pathway implicated in various cancers.

Key Mechanisms:

  • Inhibition of Tumor Growth : The compound's interaction with Gli1 suggests a mechanism where it interferes with cancer cell signaling pathways, potentially leading to reduced tumor growth.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may also exhibit antibacterial properties, particularly against resistant strains such as MRSA .

Anticancer Activity

Research has demonstrated that modifications to the indole and phenethyl moieties can significantly influence the anticancer potency of this compound. Structure-activity relationship (SAR) studies indicate that increasing steric bulk around the aromatic rings enhances biological activity against cancer cell lines.

Case Study: A549 Cell Line

In vitro studies showed that 1-(2-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea exhibits preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblast cells. This selectivity is crucial for developing targeted cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values obtained from these studies indicate significant antibacterial activity, with some derivatives showing MIC values as low as 0.98 µg/mL against MRSA .

Data Table: Biological Activity Summary

Biological Activity Target/Cell Line Effect MIC (µg/mL)
AnticancerA549 (Lung Cancer)Inhibition of cell growthN/A
AntimicrobialStaphylococcus aureusInhibition of bacterial growth0.98
AntimicrobialMycobacterium tuberculosisInhibition of bacterial growthN/A

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